molecular formula C7H6F2N2O2 B168428 2,3-Difluoro-N-methyl-6-nitroaniline CAS No. 170432-54-9

2,3-Difluoro-N-methyl-6-nitroaniline

Cat. No. B168428
Key on ui cas rn: 170432-54-9
M. Wt: 188.13 g/mol
InChI Key: QTMMIYSDZZPQFA-UHFFFAOYSA-N
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Patent
US09090586B2

Procedure details

To a DMF solution (50 mL) of 2,3-difluoro-6-nitroaniline (3.0 g) were added potassium carbonate (14.3 g), and methyl iodide (3.23 mL), and the mixture was stirred at 50° C. for 4 hr. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.66 g).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:4]=O)C.[F:6][C:7]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-:17])=[O:16])C=1N.C(=O)([O-])[O-].[K+].[K+].CI>O>[F:6][C:7]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-:17])=[O:16])[C:4]=1[NH:2][CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1F)[N+](=O)[O-]
Name
Quantity
14.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.23 mL
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(NC)C(=CC=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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